molecular formula C6H5ClO2S B13228405 Thiophen-2-ylmethyl chloroformate

Thiophen-2-ylmethyl chloroformate

Cat. No.: B13228405
M. Wt: 176.62 g/mol
InChI Key: JVCRKJVLXJXEHE-UHFFFAOYSA-N
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Description

Thiophen-2-ylmethyl chloroformate is an organic compound that belongs to the class of chloroformates It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a methyl group and a chloroformate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophen-2-ylmethyl chloroformate can be synthesized through the reaction of thiophen-2-ylmethanol with phosgene or its derivatives. The reaction typically occurs under anhydrous conditions and in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Thiophen-2-ylmethanol+PhosgeneThiophen-2-ylmethyl chloroformate+HCl\text{Thiophen-2-ylmethanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Thiophen-2-ylmethanol+Phosgene→Thiophen-2-ylmethyl chloroformate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of phosgene gas can be hazardous, so safety measures and proper handling protocols are essential.

Chemical Reactions Analysis

Types of Reactions: Thiophen-2-ylmethyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form thiophen-2-ylmethanol and carbon dioxide.

    Reduction: The compound can be reduced to thiophen-2-ylmethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Carbamates, carbonates, and thiocarbonates: from nucleophilic substitution.

    Thiophen-2-ylmethanol: from hydrolysis and reduction.

Scientific Research Applications

Thiophen-2-ylmethyl chloroformate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of thiophen-2-ylmethyl chloroformate primarily involves its reactivity as an electrophile. The chloroformate group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in organic synthesis to introduce the thiophen-2-ylmethyl group into different substrates.

Comparison with Similar Compounds

    Thiophen-2-ylmethanol: The alcohol precursor to thiophen-2-ylmethyl chloroformate.

    Thiophen-2-ylmethyl isocyanate: Another reactive derivative used in organic synthesis.

    Thiophen-2-ylmethyl carbamate: Formed through the reaction of this compound with amines.

Uniqueness: this compound is unique due to its chloroformate functional group, which imparts high reactivity towards nucleophiles. This makes it a valuable reagent for introducing the thiophen-2-ylmethyl group into various molecules, a feature not shared by its similar compounds.

Properties

Molecular Formula

C6H5ClO2S

Molecular Weight

176.62 g/mol

IUPAC Name

thiophen-2-ylmethyl carbonochloridate

InChI

InChI=1S/C6H5ClO2S/c7-6(8)9-4-5-2-1-3-10-5/h1-3H,4H2

InChI Key

JVCRKJVLXJXEHE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)COC(=O)Cl

Origin of Product

United States

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